Unique Orthogonal Reactivity Profile Enabled by 1,2,3,5-Tetrasubstitution Pattern
The target compound possesses a 1-bromo-2-chloro-5-nitro-3-(trifluoromethyl) substitution pattern, whereas the positional isomer CAS 2167346-05-4 has a 1-bromo-2-chloro-5-nitro-4-(trifluoromethyl) arrangement [1]. The para-relationship of the nitro and trifluoromethyl groups in the comparator leads to a fundamentally different electron density distribution and, consequently, altered SNAr regioselectivity [2].
| Evidence Dimension | Substitution pattern (regioisomerism) |
|---|---|
| Target Compound Data | 1-bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene (Br at 1, Cl at 2, NO₂ at 5, CF₃ at 3) |
| Comparator Or Baseline | 1-bromo-2-chloro-5-nitro-4-(trifluoromethyl)benzene (CAS 2167346-05-4) (Br at 1, Cl at 2, NO₂ at 5, CF₃ at 4) |
| Quantified Difference | Meta (target) vs. para (comparator) relationship between NO₂ and CF₃ groups |
| Conditions | Structural isomerism; electron density distribution dictates SNAr site preference |
Why This Matters
The distinct regiochemistry determines which carbon is activated for nucleophilic attack, directly impacting synthetic route design and final product identity.
- [1] ChemSrc. 1-Bromo-2-chloro-5-nitro-4-(trifluoromethyl)benzene (CAS 2167346-05-4). SMILES: O=[N+]([O-])c1cc(Br)c(Cl)cc1C(F)(F)F. View Source
- [2] Jezuita, A. et al. (2017). Classical and reverse substituent effects in meta- and para-substituted nitrobenzene derivatives. Structural Chemistry, 28, 1125-1132. View Source
